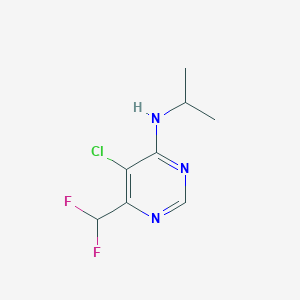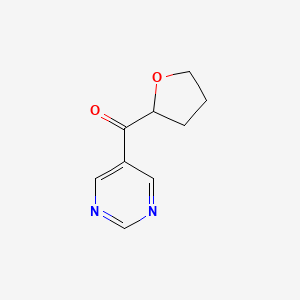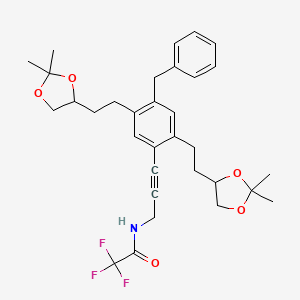![molecular formula C19H23NO2 B11780115 6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780115.png)
6-(tert-Butyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butil)-3-(4-metoxifenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina es un compuesto que pertenece a la clase de las benzoxazinas. Las benzoxazinas son conocidas por su estructura cíclica única, que incluye átomos de oxígeno y nitrógeno. Este compuesto en particular presenta un grupo tert-butil y un grupo metoxifenil, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-(tert-Butil)-3-(4-metoxifenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina típicamente implica la reacción de un compuesto fenólico con una amina y formaldehído. Las condiciones de reacción a menudo incluyen catalizadores ácidos o básicos para facilitar la formación del anillo de oxazina. El proceso puede involucrar calentamiento y reflujo para asegurar una reacción completa y un alto rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto puede utilizar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad. El uso de tecnología de microreactores puede proporcionar un mejor control sobre las condiciones de reacción, lo que lleva a una mayor pureza y rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(tert-Butil)-3-(4-metoxifenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de amina.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica, como nitración o halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los reactivos como el ácido nítrico para la nitración o el bromo para la bromación se emplean comúnmente.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varias benzoxazinas sustituidas, quinonas y derivados de amina, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
6-(tert-Butil)-3-(4-metoxifenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina tiene varias aplicaciones en la investigación científica:
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico en la síntesis de fármacos.
Mecanismo De Acción
El mecanismo de acción de 6-(tert-Butil)-3-(4-metoxifenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina implica su interacción con varios objetivos moleculares. El anillo de oxazina puede sufrir una polimerización de apertura de anillo, lo que lleva a la formación de polibenzoxazinas. Estos polímeros exhiben una excelente estabilidad térmica y resistencia mecánica debido a las interacciones intramoleculares facilitadas por los grupos tert-butil y metoxifenil .
Comparación Con Compuestos Similares
Compuestos Similares
Benzoxazinas a base de Tiofeno: Estos compuestos tienen estructuras cíclicas similares pero incluyen un grupo tiofeno en lugar de un grupo metoxifenil.
Benzoxazinas Sustituidas con Fenilo: Estos compuestos tienen grupos fenilo en lugar de grupos tert-butil, lo que lleva a diferentes propiedades químicas y reactividad.
Unicidad
6-(tert-Butil)-3-(4-metoxifenil)-3,4-dihidro-2H-benzo[b][1,4]oxazina es único debido a la presencia de grupos tert-butil y metoxifenil, que imparten propiedades químicas y físicas distintas. Estos grupos mejoran la estabilidad y reactividad del compuesto, lo que lo hace valioso en varias aplicaciones .
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
6-tert-butyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)14-7-10-18-16(11-14)20-17(12-22-18)13-5-8-15(21-4)9-6-13/h5-11,17,20H,12H2,1-4H3 |
Clave InChI |
OOWBRTXMJNAIGC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)OCC(N2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)



![tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)


![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B11780109.png)
